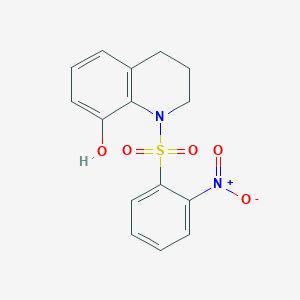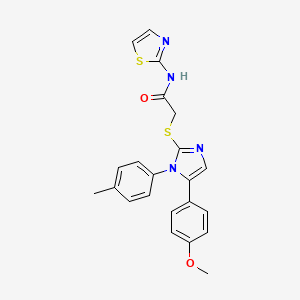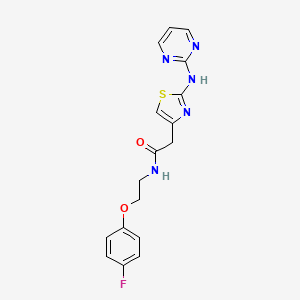
1-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nitrobenzenesulfonyl chloride is an organic compound used as a building block in organic synthesis . It’s a solid substance with a molecular weight of 221.62 g/mol .
Synthesis Analysis
While specific synthesis methods for “1-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol” were not found, 2-Nitrobenzenesulfonyl chloride can be used in various reactions. For instance, it can react with hydrazine hydrate to form 2-Nitrobenzenesulfonylhydrazide .Molecular Structure Analysis
The molecular structure of 2-Nitrobenzenesulfonyl chloride consists of a benzene ring with a nitro group (NO2) and a sulfonyl chloride group (SO2Cl) attached .Chemical Reactions Analysis
2-Nitrobenzenesulfonyl chloride can participate in various reactions. For example, it can be used in the Fukuyama–Mitsunobu reaction for the protection/activation/deprotection of primary amines to afford secondary amines .Physical And Chemical Properties Analysis
2-Nitrobenzenesulfonyl chloride is a solid substance. It’s considered hazardous by the 2012 OSHA Hazard Communication Standard .科学的研究の応用
Synthesis and Structural Analysis
1-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol is involved in the synthesis of complex organic compounds, such as tetracyclic derivatives through metal-free intramolecular oxidative cyclization processes. These synthesized compounds, including their precursors, exhibit potential for DNA minor-groove binding without intercalation, suggesting applications in molecular biology and pharmacology. For instance, the synthesis of 10-iodo-1,2-dihydroisoquinolino[2,1-b][1,2,4]benzothiadiazine 12,12-dioxide demonstrates the compound's role in producing molecules with favorable interactions with DNA macromolecules (Kolade et al., 2020).
Anticancer Activity
Derivatives of 1-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol have been explored for their pro-apoptotic effects in cancer cells via activating signaling pathways, such as p38/ERK phosphorylation. This indicates a promising avenue for the development of new anticancer agents. The study by Cumaoğlu et al. (2015) on new sulfonamide derivatives highlights the potential of these compounds in inducing apoptosis in cancer cells, contributing to cancer treatment research (Cumaoğlu et al., 2015).
Chemical Properties and Interactions
Research on 1-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol and its derivatives extends to understanding their chemical properties and interactions. For example, studies on the hydrogenation processes of related compounds provide insights into synthetic pathways that facilitate the creation of substituted tetrahydroquinolines, which are valuable in medicinal chemistry and drug design (Patti & Pedotti, 2010).
Photocatalytic Applications
The photocatalytic conversion of nitroaromatic compounds in the presence of TiO2 has been investigated, with derivatives of 1-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol serving as substrates. This research underscores the potential environmental applications of these compounds in pollution control and the development of cleaner chemical processes (Hakki et al., 2009).
作用機序
While the specific mechanism of action for “1-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol” is not available, the Fukuyama–Mitsunobu reaction utilizes 2-nitrobenzenesulfonyl (Ns) for the protection/activation/deprotection of primary amines to afford secondary amines in good yields and high enantioselectivities .
Safety and Hazards
将来の方向性
While specific future directions for “1-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol” are not available, the use of 2-nitrobenzenesulfonyl chloride in various reactions, including the Fukuyama–Mitsunobu reaction, suggests potential for further exploration and application in organic synthesis .
特性
IUPAC Name |
1-(2-nitrophenyl)sulfonyl-3,4-dihydro-2H-quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c18-13-8-3-5-11-6-4-10-16(15(11)13)23(21,22)14-9-2-1-7-12(14)17(19)20/h1-3,5,7-9,18H,4,6,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHKTNNCVVLGAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)O)N(C1)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2799351.png)
![N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2799354.png)
![2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2799356.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2799358.png)
![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2799359.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-4-methoxybenzamide](/img/structure/B2799362.png)

![7-(4-chlorophenyl)-1-ethyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2799364.png)
![N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2799366.png)
![4-[2-(2,4-Dimethoxyphenyl)ethyl]piperidine](/img/structure/B2799368.png)


![N-benzyl-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2799374.png)